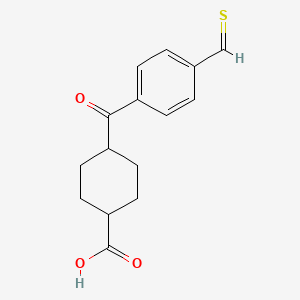
(S)-amino(4-ethoxyphenyl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-amino(4-ethoxyphenyl)methanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a methanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-amino(4-ethoxyphenyl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Amino Alcohol Formation: The key step involves the formation of the chiral amino alcohol. This can be achieved through asymmetric reduction of a corresponding ketone or by using chiral catalysts to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-amino(4-ethoxyphenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amino group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amino alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-amino(4-ethoxyphenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-amino(4-ethoxyphenyl)methanol hydrochloride: The enantiomer of the compound, which may have different biological activity and properties.
4-ethoxyphenylmethanol: A related compound lacking the amino group, used in different synthetic applications.
4-ethoxyphenylamine: A compound with similar structural features but different functional groups, used in various chemical syntheses.
Uniqueness
(S)-amino(4-ethoxyphenyl)methanol hydrochloride is unique due to its chiral nature and the presence of both amino and ethoxy groups, which confer specific reactivity and potential biological activity. This makes it a valuable intermediate in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
(S)-amino-(4-ethoxyphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
JWZIZSWXZNHRHW-FVGYRXGTSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@@H](N)O.Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C(N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


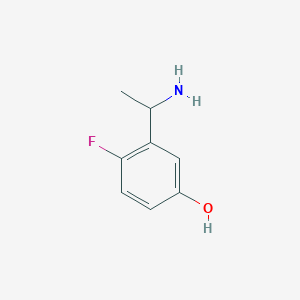
![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
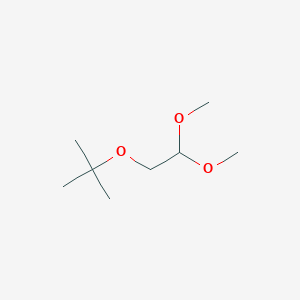
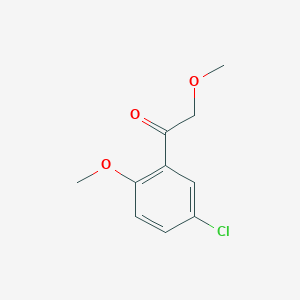
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
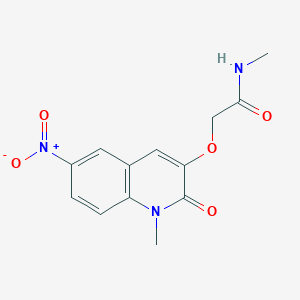
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
